N-butyl-N'-(3,4-dichlorophenyl)urea
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14Cl2N2O |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
1-butyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-2-3-6-14-11(16)15-8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
InChI Key |
WMFQAMIRKIKODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Substituted Urea Derivatives
Chemical Reactivity and Derivatization for Research Applications
The chemical character of this compound is dictated by the interplay of its constituent parts: the nucleophilic nitrogens of the urea group, the potential for electrophilic substitution on the dichlorophenyl ring, and the reactivity of the butyl group. These features allow for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies and the development of new chemical entities.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the urea functionality are primary sites for derivatization. N-alkylation introduces additional aliphatic or aromatic groups, which can significantly alter the compound's lipophilicity and steric profile. A general method for the N-alkylation of ureas involves their reaction with alkylating agents in the presence of a solid base and a phase transfer catalyst. For instance, the reaction of an N-substituted urea with an alkyl halide, such as butyl bromide or decyl chloride, can proceed in a solvent like toluene (B28343) with sodium hydroxide (B78521) as the base and a quaternary ammonium (B1175870) salt as the phase transfer catalyst, yielding the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas. clockss.orggoogle.com While specific examples for this compound are not extensively detailed in publicly available literature, the general principles of urea alkylation are well-established.
Similarly, N-acylation introduces acyl groups, which can serve as handles for further functionalization or can modulate the electronic properties of the urea nitrogen. The reaction of cyclic ureas with various acyl chlorides has been shown to produce N-acyl cyclic urea derivatives in good yields. researchgate.net This methodology can be extrapolated to this compound, where reaction with an acyl chloride in the presence of a base like triethylamine (B128534) would be expected to yield the corresponding N-acyl derivative. The synthesis of acyl urea analogs has been achieved in two steps by first generating an N-(phenoxycarbonyl)benzamide intermediate, followed by coupling with an appropriate amine. nih.gov
Table 1: Representative N-Alkylation and N-Acylation Reactions of Urea Derivatives
| Starting Urea | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| N-Ethylurea | Butyl bromide | N-Butyl-N'-ethylurea | NaOH, Toluene, Tetrabutylammonium chloride, Reflux | 71 | google.com |
| N-Isopropylurea | Butyl bromide | N-Butyl-N'-isopropylurea | NaOH, Toluene, Tetrabutylammonium chloride, Reflux | 58 | google.com |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Benzoyl chloride | 1-Benzoyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Et3N, THF, Reflux | 95 | researchgate.net |
This table presents examples of N-alkylation and N-acylation on related urea compounds to illustrate the general synthetic possibilities.
Reactions with Isocyanates and Isothiocyanates
The reaction of ureas with isocyanates and isothiocyanates provides a direct route to biuret (B89757) and thiobiuret (B3050041) derivatives, respectively. These reactions expand the urea scaffold, introducing additional hydrogen bonding donors and acceptors, which can be critical for biological activity. For example, N-arylation of S-arylisothioureas with aryl isocyanates has been demonstrated as a general route to S,N'-diarylisothioureas. clockss.org This suggests that this compound could react with various isocyanates at the unsubstituted nitrogen to form more complex urea derivatives. The reactivity of isocyanates with both alkyl and aryl ureas is a fundamental transformation in organic synthesis. nih.gov
The synthesis of thiourea (B124793) derivatives is also a key transformation. N-(3,4-Dichlorophenyl)thiourea, a close analog, serves as an important intermediate in the synthesis of thiazole (B1198619) derivatives. researchgate.netnih.gov This highlights the potential of the corresponding N-butyl derivative to be converted to its thiourea analog and subsequently used in heterocyclic synthesis.
Synthesis of Heterocyclic Derivatives
The urea moiety is a versatile precursor for the synthesis of a variety of heterocyclic compounds. The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and a urea, is a classic example that leads to the formation of dihydropyrimidinones. ub.edu By employing N-substituted ureas like this compound, this reaction can be adapted to produce a diverse library of N1-substituted dihydropyrimidinones.
Furthermore, the reaction of ureas with reagents like phosgene or its substitutes can lead to the formation of cyclic structures. While phosgene itself is highly toxic, safer alternatives like triphosgene are commonly used. nih.gov These reagents can react with the urea nitrogens to form cyclic ureas or other heterocyclic systems, depending on the reaction conditions and the presence of other functional groups in the molecule.
Table 2: Examples of Heterocycle Synthesis from Urea Derivatives
| Urea Derivative | Reagents | Heterocyclic Product | Reaction Type | Reference |
| N-Substituted Ureas | Aldehyde, β-keto ester, TMSCl | N1-Alkyl/Aryl-3,4-dihydropyrimidin-2(1H)-ones | Biginelli Reaction | ub.edu |
| N-(3,4-Dichlorophenyl)thiourea | 2,4-dichloro-5-fluorophenacyl bromide | Arylaminothiazoles | Hantzsch Thiazole Synthesis | researchgate.net |
This table illustrates the utility of urea and thiourea moieties in the synthesis of heterocyclic structures.
Derivatization for Structure-Activity Relationship (SAR) Studies
The chemical transformations discussed above are instrumental in generating libraries of compounds for SAR studies. By systematically modifying the structure of this compound—for instance, by varying the length and branching of the N-alkyl chain, introducing different acyl groups, or incorporating the urea moiety into various heterocyclic systems—researchers can probe the molecular interactions that govern a compound's biological activity. nih.govnih.gov For example, studies on phenylurea derivatives as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT) and as neuropeptide Y5 receptor antagonists have demonstrated how systematic structural modifications can lead to the identification of potent and selective agents. nih.govnih.gov
Mechanistic Investigations of Biological Activities in Substituted Urea Compounds
Molecular Targets and Binding Interactions of Phenylurea Herbicides (Exemplified by Diuron)
Inhibition of Photosystem II Electron Transport
Substituted phenylurea herbicides are well-established inhibitors of photosynthetic electron transport. Their primary target is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. These herbicides bind to a specific niche on the D1 protein of the PSII complex, known as the QB-binding site. This binding physically blocks the association of plastoquinone, the native electron acceptor, thereby interrupting the flow of electrons from PSII. This inhibition effectively halts the light-dependent reactions of photosynthesis.
Interaction with Enzymes and Receptors
Beyond their primary herbicidal action, some substituted ureas have been investigated for their interactions with other enzymes. For instance, various urea (B33335) derivatives have been identified as inhibitors of soluble epoxide hydrolases (sEH). These enzymes are involved in the metabolism of signaling lipids. Inhibition of sEH by certain urea-based compounds can modulate inflammatory responses in animal models. However, specific research detailing the interaction of N-butyl-N'-(3,4-dichlorophenyl)urea with epoxide hydrolases or other enzyme systems like FLAP/sEH is not currently available.
Elucidation of Biological Pathways Affected by Phenylurea Derivatives (Exemplified by Diuron)
Impact on Metabolic Processes
The inhibition of electron transport in PSII has immediate and significant consequences for a plant's metabolic processes. The blockage prevents the production of two essential energy-rich molecules: adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). These molecules are the direct products of the light-dependent reactions and are vital for the subsequent fixation of carbon dioxide (CO2) in the Calvin cycle. Consequently, the plant's ability to convert atmospheric carbon into carbohydrates is severely impaired.
Specific Biological Responses in Model Systems
In model plant systems, the application of phenylurea herbicides like Diuron leads to a rapid cessation of growth. This is a direct result of the inability to produce the necessary energy and reducing power for biosynthesis. In non-plant model systems, other biological activities have been noted for some urea derivatives. For example, certain N,N-diphenyl-urea compounds have shown antimycobacterial activity against Mycobacterium tuberculosis in laboratory settings. nih.gov However, such activity has not been reported for this compound.
Structure Activity Relationship Sar Studies of N Butyl N 3,4 Dichlorophenyl Urea and Analogues
Correlating Substituent Effects with Biological Efficacy
The potency of N-butyl-N'-(3,4-dichlorophenyl)urea analogues can be significantly altered by making chemical modifications at three primary locations: the phenyl ring, the urea (B33335) nitrogen atoms, and the urea moiety itself.
Research into the regioselective halogenation of N-aryl ureas underscores the importance of the precise placement of halogen atoms. nih.govresearchgate.net Traditional electrophilic aromatic halogenation often leads to a mixture of products, but newer synthetic methods allow for specific C-H functionalization, enabling the creation of targeted halogenation patterns. researchgate.net For instance, studies on related phenylureas have shown that different halogen substitutions, such as 2-fluoro-3-(trifluoromethyl)phenyl or 3-chloro-4-methylphenyl, result in varied levels of activity, highlighting the sensitivity of the biological target to the electronic and steric profile of the aryl group. nih.gov The installation of a halogen at the ortho position of N-aryl ureas is of particular interest as it can be a key step in preparing biologically active motifs. nih.govresearchgate.net
The substituents on the urea nitrogen atoms play a vital role in modulating the activity of this compound analogues. One nitrogen is substituted with the 3,4-dichlorophenyl group, while the other is substituted with a butyl group.
SAR studies involving the modification of the alkyl substituent have demonstrated a clear relationship between the nature of this group and biological potency. For example, in a series of antitubercular urea derivatives, compounds with bulky alkyl rings, such as cyclooctyl and adamantylmethylene, on the non-aryl side of the urea showed high activity. nih.gov This suggests that a larger, sterically demanding group at this position can enhance the binding affinity to the target protein. The comparison between this compound and its isomer, 1-sec-butyl-3-(3,4-dichlorophenyl)urea, would further elucidate the impact of the alkyl chain's branching on activity. sigmaaldrich.comsigmaaldrich.com
The following table summarizes the effect of varying the alkyl substituent on the activity of urea derivatives with a 3-chloro-4-methylphenyl group, which is structurally similar to the 3,4-dichlorophenyl group.
| Compound | Alkyl Substituent (R') | EphB Inhibition (%) | EphE Inhibition (%) |
|---|---|---|---|
| 22 | Adamantylmethylene | 100 | 100 |
| 23 | Cyclohexylmethylene | 70 | 100 |
| 24 | Cyclooctyl | 100 | 100 |
| 25 | Cycloheptyl | 80 | 100 |
| 26 | 4-tert-butylcyclohexyl | 60 | 100 |
The central urea linkage is a cornerstone of the molecule's activity, acting as a scaffold for the aryl and alkyl substituents. Modifications to this moiety, such as replacing the oxygen with sulfur to form a thiourea (B124793), or methylating the urea nitrogens, have profound effects on biological efficacy.
Studies have shown that replacing the urea with a thiourea or a carbamate (B1207046) leads to a significant decrease in activity. nih.gov For instance, the conversion of an active urea compound to its thiourea analogue resulted in an 80-fold decrease in antitubercular activity. nih.gov A similar or even greater loss of potency is observed with N-methylation. Mono-N-methylation of the urea nitrogen adjacent to the phenyl ring can cause a substantial drop in activity, and di-N-methylation can lead to an even more pronounced decrease. nih.gov This indicates that the hydrogen atoms on the urea nitrogens are likely crucial for forming hydrogen bonds with the target protein, and their removal or replacement disrupts this key interaction.
The table below illustrates the impact of modifying the urea moiety on antitubercular activity.
| Compound Modification | Relative Activity (MIC) |
|---|---|
| Parent Urea | Baseline |
| Thiourea (31) | 80-fold decrease |
| Carbamate (32) | >800-fold decrease |
| Mono-N-methylation (33) | Significant decrease |
| Di-N-methylation (34) | Greater decrease |
Computational Approaches in SAR Analysis
To complement experimental SAR studies, computational methods are employed to model and predict the activity of this compound and its analogues. These in silico techniques provide insights into the molecular interactions that are difficult to observe experimentally.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. dovepress.com For phenylurea compounds, docking simulations can model how analogues of this compound fit into the active site of their target protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket. nih.govresearchgate.net By comparing the docking scores and binding modes of a series of analogues, researchers can rationalize the observed SAR and predict the activity of novel compounds. For example, docking could explain why bulky alkyl groups or specific halogenation patterns lead to higher efficacy by showing a better fit or stronger interactions within the target's binding site.
A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are developed based on the structures of known active compounds. nih.govmdpi.com For the this compound series, a pharmacophore model would define the essential features, such as hydrogen bond donors and acceptors from the urea group, a hydrophobic region for the alkyl chain, and an aromatic ring feature with specific electronic properties from the dichlorophenyl group. dovepress.comnih.gov
Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. dovepress.comnih.gov This allows for the rapid identification of new molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach, often combined with molecular docking, accelerates the discovery of novel and potentially more potent analogues. dovepress.com
Rational Design Principles for Optimized Urea-Based Bioactive Molecules
The rational design of urea-based bioactive molecules leverages key chemical principles to enhance their therapeutic potential. The urea functional group is a privileged structure in drug discovery because of its ability to act as a potent hydrogen-bond donor through its two N-H groups and a hydrogen-bond acceptor via its carbonyl oxygen. ontosight.ainih.gov This allows for multiple, high-affinity interactions with biological targets like enzymes and receptors. ontosight.ai
Rational design strategies for optimizing urea-based compounds include:
Exploiting Hydrogen Bonding: The primary design principle involves positioning the urea moiety to form crucial hydrogen bonds with the target protein. For instance, in many kinase inhibitors, the urea group interacts with conserved residues in the enzyme's hinge region or with the backbone of the DFG motif in its inactive conformation. nih.govresearchgate.net The trans,trans conformation of N,N'-disubstituted ureas is generally favored and facilitates these directed interactions. ontosight.ai
Modulating Physicochemical Properties: Substituents on the urea nitrogens are systematically varied to fine-tune physicochemical properties like lipophilicity (logP) and polar surface area (PSA). mdpi.com The 3,4-dichlorophenyl group, for example, significantly increases lipophilicity, which can enhance membrane permeability. The alkyl chain (e.g., butyl) further contributes to this property. Achieving an optimal balance is critical, as high lipophilicity can improve blood-brain barrier penetration but may also lead to off-target effects. mdpi.comresearchgate.net
Targeting Allosteric Sites: A sophisticated design strategy involves creating urea-based inhibitors that bind to allosteric sites—pockets on an enzyme that are adjacent to the active site. This is exemplified by Type II kinase inhibitors like sorafenib, a diaryl urea. These inhibitors stabilize an inactive conformation of the kinase, offering a path to higher selectivity compared to inhibitors that only target the highly conserved ATP-binding pocket. nih.govresearchgate.net The design often incorporates a hydrophobic "head" (like the dichlorophenyl group) that occupies the ATP site and a "tail" that extends into the adjacent allosteric pocket.
Conformational Control: The substitution on the nitrogen atoms dictates the conformational preferences of the urea moiety. While N,N'-diarylureas typically adopt a trans,trans conformation, introducing N-methyl groups can shift the preference to cis,cis. ontosight.ai This conformational control can be exploited to orient the substituents in a precise manner to fit the topology of the target's binding site.
By applying these principles, medicinal chemists can rationally modify structures like this compound to develop analogues with improved potency, selectivity, and drug-like properties.
Table 2: Key Rational Design Principles for Urea-Based Molecules
| Design Principle | Description | Example Application | Reference |
|---|---|---|---|
| Hydrogen Bond Optimization | Utilizing the urea N-H donors and C=O acceptor to form strong, directional bonds with the target protein. | Urea-based kinase inhibitors forming H-bonds with the enzyme hinge region. | ontosight.ainih.gov |
| Lipophilicity and PSA Modulation | Adjusting substituents (e.g., halogenated rings, alkyl chains) to control solubility, membrane permeability, and ADMET properties. | Improving blood-brain barrier penetration by increasing lipophilicity. | mdpi.comresearchgate.net |
| Allosteric Targeting | Designing inhibitors that bind to less conserved pockets adjacent to the active site to achieve higher selectivity. | Type II kinase inhibitors like Sorafenib that stabilize an inactive (DFG-out) kinase conformation. | nih.govresearchgate.net |
| Conformational Restriction | Introducing substituents or cyclizing the molecule to lock it into a bioactive conformation, reducing the entropic penalty of binding. | N-methylation can shift conformational equilibria from trans to cis. | ontosight.ai |
Environmental Fate and Degradation Pathways of Dichlorophenylurea Compounds
Biodegradation Mechanisms in Environmental Matrices
The primary route of degradation for many organic compounds in the environment is through the metabolic activities of microorganisms. This process, known as biodegradation, plays a crucial role in determining the persistence and ultimate fate of N-butyl-N'-(3,4-dichlorophenyl)urea.
Microbial Transformation Pathways and Metabolite Identification
The microbial breakdown of phenylurea herbicides, a class to which this compound belongs, is a step-wise process. A common initial transformation involves the cleavage of the urea (B33335) bridge. This leads to the formation of key metabolites. For instance, the widely used herbicide Diuron, which is structurally related, is known to degrade into 1-(3,4-dichlorophenyl)-3-methyl urea (DCPMU), 1-(3,4-dichlorophenyl) urea (DCPU), and subsequently to 3,4-dichloroaniline (B118046) (3,4-DCA). researchgate.net This latter compound, 3,4-DCA, can then undergo further degradation through pathways such as dehalogenation and hydroxylation. researchgate.net
Microorganisms, including various bacteria and fungi, have been identified as capable of utilizing phenylurea herbicides as a source of carbon. researchgate.net Genera such as Arthrobacter, Bacillus, and Pseudomonas are among the bacteria known to degrade these compounds. researchgate.net Fungal genera like Aspergillus and Trametes also contribute to this process. researchgate.net The process of N-demethylation, the removal of a methyl group from a nitrogen atom, is a recognized microbial transformation pathway for various compounds. nih.govresearchgate.net For example, studies have shown that microorganisms like Streptomyces platensis can effectively N-demethylate certain alkaloids. researchgate.net
The transformation of these compounds can sometimes result in the formation of other products, such as 3,3',4,4'-tetrachloroazobenzene, which has been observed in the degradation of the herbicide Swep. nih.gov
Role of Soil Properties in Degradation Kinetics
The rate at which this compound degrades in soil is significantly influenced by the physical and chemical properties of the soil itself. Factors such as organic matter content, clay fraction, and pH play a pivotal role.
The sorption capacity of soil, which is its ability to bind chemicals, is a key determinant of a compound's availability for microbial degradation. Soils with higher organic matter and clay content generally exhibit increased adsorption of phenylurea herbicides. researchgate.net This binding can reduce the concentration of the compound in the soil solution, thereby affecting its degradation rate. The adsorption of these compounds is also influenced by temperature and pH, with increased temperature and pH generally leading to decreased adsorption. researchgate.net
The degradation of another benzoylphenyl urea compound, novaluron, was found to be faster in coastal saline soil compared to alluvial soil, with half-lives of 11.4-12.7 days and 17.0-17.8 days, respectively, under non-sterile conditions. bioline.org.br This highlights the significant impact of soil type on degradation kinetics.
Abiotic Degradation Processes in the Environment
In addition to biological breakdown, this compound is also subject to abiotic degradation processes, which are chemical reactions that occur without the involvement of microorganisms. These processes are primarily driven by environmental factors such as sunlight and water.
Distribution and Persistence in Environmental Compartments (e.g., Soil, Water, Sediment)
The distribution and persistence of this compound in the environment are governed by a combination of its chemical properties and the characteristics of the environmental compartment. Its persistence is inversely related to its degradation rate.
Chemicals that resist degradation can persist in the environment for long periods, potentially leading to their accumulation. up.pt The half-life of a compound, which is the time it takes for half of the initial amount to degrade, is a key measure of its persistence. For example, the organotin compound monobutyltin (B1198712) (MBT) has a half-life of up to 220 days in soil, indicating significant persistence. nih.gov
The sorption of phenylurea herbicides to soil and sediment particles is a critical process affecting their distribution. As mentioned earlier, the extent of sorption is influenced by the organic matter and clay content of the soil. researchgate.net This binding can limit the mobility of the compound, reducing its potential to leach into groundwater but increasing its persistence in the soil.
Research on Transformation Products and Their Environmental Implications
The degradation of this compound leads to the formation of various transformation products, or metabolites. Understanding the identity and fate of these products is crucial, as they can sometimes be more mobile or toxic than the parent compound. up.pt
The study of these transformation products is essential for a complete assessment of the environmental risk posed by the use of this compound and related compounds.
Applications and Emerging Research Directions for Substituted Urea Chemistry
Advancements in Agrochemical Research
N-butyl-N'-(3,4-dichlorophenyl)urea, a member of the phenylurea herbicide family, has been utilized for the selective, pre-emergence control of various weeds. herts.ac.ukdrugfuture.com Research in this area continues to focus on understanding its herbicidal action and addressing the challenges posed by evolving weed populations.
Herbicide Development and Specificity Mechanisms
This compound is a selective herbicide absorbed through the roots of plants, primarily used to manage annual grasses and broad-leaved weeds in a variety of crops, including cereals and ornamentals. herts.ac.uk Its mechanism of action is the inhibition of photosynthesis at photosystem II (PSII). herts.ac.ukweedscience.org Like other urea (B33335) herbicides such as Diuron, it functions by blocking the Q_B plastoquinone binding site within PSII, which interrupts the photosynthetic electron transport chain. This disruption ultimately leads to the death of susceptible plants.
The specificity of phenylurea herbicides is influenced by factors such as their differential absorption, translocation, and metabolism by various plant species. In the soil, the degradation of this compound proceeds through processes like the dealkylation of the terminal nitrogen atom, hydroxylation of the aromatic ring, and eventual breakdown to dichloroaniline. agropages.comchemicalbook.comcanada.ca The residual activity of the compound in soil typically lasts for about three to four months. agropages.comchemicalbook.com
| Property | Description |
| Common Name | Neburon drugfuture.com |
| Chemical Class | Phenylurea Herbicide herts.ac.uk |
| Mode of Action | Inhibition of photosynthesis at photosystem II herts.ac.ukweedscience.org |
| Uptake | Absorbed through the roots herts.ac.uk |
| Chemical Formula | C₁₂H₁₆Cl₂N₂O herts.ac.ukagropages.com |
Research on Herbicide Resistance and Management Strategies
The repeated and widespread use of herbicides with a single mode of action, such as the inhibition of photosystem II, imposes significant selection pressure on weed populations. nmsu.edunzpps.org This can lead to the natural selection and proliferation of herbicide-resistant biotypes, rendering the herbicide less effective over time. hracglobal.com
Research into managing herbicide resistance emphasizes the importance of integrated and diverse strategies to ensure long-term sustainability. cottoninc.com Proactive management is considered more effective and economical than reactive approaches implemented after resistance has become established. cottoninc.com
Key Herbicide Resistance Management Strategies:
Rotation and Mixtures: The primary strategy is to avoid the continuous use of herbicides with the same mechanism of action (MOA). pesticidestewardship.org This is achieved by rotating herbicides with different MOAs or using pre-packaged mixtures or tank mixes that combine multiple MOAs effective against the target weeds. nmsu.educottoninc.com
Crop Rotation: Rotating crops allows for the use of different herbicide profiles and can disrupt the life cycle of specific weed species. nzpps.orghracglobal.com The varied planting times and cultivation practices associated with different crops also contribute to weed management. hracglobal.com
Cultural and Mechanical Methods: Integrating non-chemical weed control methods reduces the selection pressure from herbicides. These methods include mechanical cultivation, hand-weeding, and the use of competitive cover crops that can suppress weed growth. nmsu.educottoninc.com
Sanitation: Preventing the spread of resistant weed seeds is crucial. This includes thoroughly cleaning farm equipment before moving between fields and managing weed populations along field borders to prevent seed dispersal. cottoninc.compesticidestewardship.org
Exploration of Novel Bioactive Properties
Beyond its agrochemical applications, the 3,4-dichlorophenyl urea scaffold is a focal point of research for new therapeutic agents. Scientists are exploring its potential in treating a range of diseases by synthesizing and screening derivatives for various biological activities.
Antimicrobial Activity of Urea Derivatives
The urea functional group is a versatile scaffold in the design of new antimicrobial agents. Research has shown that derivatives incorporating the 3,4-dichlorophenylurea structure exhibit promising activity against various pathogens. For instance, one study highlighted that a specific 3,4-dichlorophenyl urea derivative demonstrated a 32% inhibitory activity against Staphylococcus aureus. nih.gov
A more extensive investigation into a series of novel urea derivatives identified several compounds with significant antimicrobial potential. nih.gov Notably, the compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea was found to have selective and potent inhibitory action against Acinetobacter baumannii, a bacterium known for its high levels of antibiotic resistance. nih.gov
| Compound | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | Selective and outstanding inhibition (94.5%) | nih.gov |
| 3,4-dichlorophenyl urea derivative | Staphylococcus aureus | Strong inhibitory activity (32%) | nih.gov |
Anticancer Potential in In Vitro Studies
The urea moiety is a recognized pharmacophore in oncology, forming the structural basis of several approved anticancer drugs, including the kinase inhibitor Sorafenib. mdpi.comnih.gov This has spurred significant research into novel urea derivatives as potential cancer therapeutics. These compounds can exert their anticancer effects through various mechanisms, such as the inhibition of protein kinases or the disruption of tubulin polymerization, both of which are critical for tumor cell proliferation. researchgate.net
In vitro studies have demonstrated the cytotoxic potential of various substituted ureas. For example, a series of novel pyridine-ureas showed potent anti-proliferative activity against the MCF-7 breast cancer cell line, with some derivatives proving more active than the standard chemotherapy drug doxorubicin. mdpi.com Research on a compound closely related to the 3,4-dichloro isomer, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4), revealed that it could inhibit the growth and induce apoptosis in melanoma cells. nih.gov The study of N-aryl-N'-arylmethylurea scaffolds has also yielded compounds with excellent activity against lung (A549), breast (MCF7), colon (HCT116), and prostate (PC3) cancer cell lines. mdpi.com
| Compound Class/Derivative | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| Pyridine-Ureas | MCF-7 (Breast) | Some compounds more potent than Doxorubicin | mdpi.com |
| 1,3-bis(3,5-dichlorophenyl) urea | Melanoma | Inhibited proliferation and induced apoptosis | nih.gov |
| N-aryl-N'-arylmethylureas | A549, MCF7, HCT116, PC3 | Excellent antiproliferative activities | mdpi.com |
Development as Anti-Tuberculosis Agents
The global health challenge posed by tuberculosis, particularly multi-drug resistant strains, necessitates the development of new therapeutic agents. The urea scaffold is being actively investigated for this purpose, partly due to its ability to form stable hydrogen bonds with enzyme active sites. nih.gov
Direct research involving the 3,4-dichlorophenyl moiety has been particularly fruitful. In one study, scientists synthesized a series of substituted urea derivatives by reacting 3,4-dichlorophenyl isocyanate with various amino acids and dipeptides. nih.gov Several of the resulting compounds demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, achieving 80-89% growth inhibition at a concentration of 6.25 µM. nih.gov This highlights the potential of this specific chemical structure as a lead for novel anti-tuberculosis drug discovery. Further research screening a library of urea compounds identified potent molecules that target the assembly of the mycolic acid cell wall, a crucial component of the mycobacterium. rsc.org
| Compound Description | Target Organism | Activity at 6.25 µM | Reference |
|---|---|---|---|
| Derivatives of 3,4-dichlorophenyl isocyanate and amino acids/dipeptides | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition | nih.gov |
Inhibition of Urease and Nitrification Processes in Agriculture
There is no scientific information available to indicate that this compound is utilized or has been researched as an inhibitor of urease or nitrification processes in an agricultural context. Research in this area is predominantly focused on other compounds.
Research as Tubulin Inhibitors
An examination of the literature concerning tubulin inhibitors does not yield any studies or data related to this compound. The field of tubulin inhibitor research investigates a wide range of other chemical structures.
Industrial and Material Science Applications (non-pesticidal)
There is no information available in the scientific or industrial literature detailing the use of this compound in any non-pesticidal industrial or material science applications.
Advanced Analytical Methodologies for the Research and Characterization of N Butyl N 3,4 Dichlorophenyl Urea
Spectroscopic Characterization Techniques (e.g., IR Spectroscopy, NMR)
Spectroscopic techniques are fundamental for elucidating the molecular structure of N-butyl-N'-(3,4-dichlorophenyl)urea. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a related compound, 1-Butyl-3-(3,4-dichlorophenyl)-1-methyl-urea, shows characteristic absorption bands that confirm the presence of key structural features. spectrabase.com For this compound, one would expect to observe:
N-H stretching vibrations: In the region of 3200-3400 cm⁻¹, characteristic of the urea (B33335) moiety's amine groups.
C=O stretching (Amide I band): A strong absorption band typically found around 1630-1680 cm⁻¹, indicative of the carbonyl group in the urea structure.
N-H bending (Amide II band): Usually observed near 1550-1640 cm⁻¹.
C-H stretching: From the butyl group and the aromatic ring, appearing around 2850-3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
C-Cl stretching: Expected in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the spectra would reveal distinct signals for the protons and carbons of the butyl group and the dichlorophenyl ring. In the ¹H NMR spectrum of similar urea derivatives, aromatic protons typically resonate in the downfield region (δ = 6.70–7.33 ppm), while protons of the alkyl chain (butyl group) would appear in the upfield region. tubitak.gov.tr The NH protons of the urea linkage would show characteristic signals as well. tubitak.gov.tr Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon (around δ = 153 ppm), the aromatic carbons, and the carbons of the butyl chain. tubitak.gov.tr
Chromatographic Separation and Quantification Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of phenylurea compounds like this compound from complex mixtures. Its high resolution and sensitivity make it ideal for trace analysis.
A typical HPLC method involves a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity. sigmaaldrich.comlmaleidykla.lt A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and water is used for elution. sigmaaldrich.comlmaleidykla.lt Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. sigmaaldrich.comlmaleidykla.lt
A validated HPLC method for a structurally related compound, N-(n-butyl) thiophosphoric triamide, provides a reliable starting point for developing a method for this compound. lmaleidykla.lt The conditions can be adapted and optimized for the specific properties of the target analyte.
Table 1: Example HPLC Conditions for Analysis of Urea-based Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | Discovery® C18 (15 cm × 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | sigmaaldrich.com |
| Flow Rate | 2 mL/min | sigmaaldrich.com |
| Detector | UV at 214 nm | sigmaaldrich.com |
| Column Temperature | 20 °C | sigmaaldrich.com |
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a separation technique like Gas Chromatography (GC) or HPLC (LC-MS), it provides unparalleled specificity and sensitivity for trace analysis.
In mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragment ions creates a unique mass spectrum that acts as a molecular fingerprint. For a closely related compound, N-(3,4-Dichlorophenyl)-N'-methylurea, high-resolution mass spectrometry (HRMS) using techniques like LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Fourier Transform) has been employed. massbank.eu The exact mass measurement helps in confirming the elemental composition. massbank.eu
The fragmentation pattern is key to structural elucidation. For this compound, characteristic fragments would likely arise from the cleavage of the urea bridge and the loss of the butyl group. Analysis of the isotopic pattern caused by the two chlorine atoms would further confirm the presence of the dichlorophenyl moiety.
Table 2: Mass Spectrometry Data for the Related Compound N-(3,4-Dichlorophenyl)-N'-methylurea
| Parameter | Value/Description | Source |
|---|---|---|
| Compound Name | N-(3,4-Dichlorophenyl)-N'-methylurea | massbank.eu |
| Formula | C₈H₈Cl₂N₂O | massbank.eu |
| Exact Mass | 218.0014 | massbank.eu |
| Instrument | Q Exactive Orbitrap (Thermo Scientific) | massbank.eu |
| Technique | LC-ESI-QFT | massbank.eu |
| Ionization Mode | Positive (ESI) | massbank.eu |
| Precursor Ion | [M+H]⁺ | massbank.eu |
Chemoinformatic and Computational Tools for Property Prediction and Mechanistic Insight
Chemoinformatics and computational chemistry offer powerful in-silico approaches to predict the physicochemical properties and potential behavior of this compound without the need for extensive laboratory experiments.
Publicly accessible databases like PubChem contain a wealth of computed data for related structures. nih.gov For instance, properties like the octanol-water partition coefficient (XLogP3), which indicates a compound's hydrophobicity, molecular weight, and topological polar surface area are readily available for similar molecules like (3,4-dichlorophenyl)urea. nih.gov These predicted properties are crucial for developing analytical methods, such as selecting the appropriate column and mobile phase in HPLC.
Computational tools can also be used to:
Predict Spectra: Simulate NMR and IR spectra to aid in the interpretation of experimental data.
Model Molecular Structures: Determine the most stable three-dimensional conformation of the molecule.
Calculate Properties: Estimate properties such as solubility, boiling point, and vapor pressure.
These computational insights, when used in conjunction with experimental data from the techniques described above, provide a comprehensive characterization of this compound.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| N-acetyl-N-butyl-N'-(3,4-dichlorophenyl)urea |
| N-Benzyl-N-butyl-N'-(3,4-dichlorophenyl)urea |
| 1-Butyl-3-(3,4-dichlorophenyl)-1-methyl-urea |
| This compound |
| N-(n-butyl) thiophosphoric triamide |
| (3,4-dichlorophenyl)urea |
| N-(3,4-Dichlorophenyl)-N,N'-dimethylurea |
| N-(3,4-Dichlorophenyl)-N'-methylurea |
| N-(3,4-DICHLOROPHENYL)-N'-(4-PHENYL-1,3-THIAZOL-2-YL)UREA |
| N-(3,4-Dichlorophenyl)-N′-(3-nitrobenzoyl)thiourea |
| Diuron |
| Linuron |
| Monomethyldiuron |
| Neburon |
Q & A
Basic: What are the standard synthetic routes for N-butyl-N'-(3,4-dichlorophenyl)urea, and how can its purity be validated?
This compound (Neburon) is synthesized via the reaction of 3,4-dichlorophenyl isocyanate with N-butyl-N-methylamine under anhydrous conditions . Key steps include:
- Reagent preparation : Use high-purity 3,4-dichlorophenyl isocyanate and N-butyl-N-methylamine.
- Reaction conditions : Conduct in dry dichloromethane at 0–5°C for 24 hours to minimize side reactions.
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >99.5% purity, as confirmed by HPLC with UV detection at 254 nm .
- Validation : Purity is assessed via melting point analysis (reported range: 256°C ± 2°C) and LC-MS/MS for structural confirmation .
Basic: How can researchers characterize the physicochemical properties of this compound?
Key properties include:
- Solubility : Insoluble in water; soluble in organic solvents like acetone (25 g/L at 25°C) and methanol (18 g/L) .
- Stability : Chemically stable under ambient storage but degrades under UV light (half-life: 48 hours in sunlight) .
- Thermal behavior : Decomposes at 256°C without melting, as determined by thermogravimetric analysis (TGA) .
Methodology : - Use differential scanning calorimetry (DSC) for decomposition temperature.
- Employ shake-flask method with HPLC quantification for solubility profiling .
Advanced: What analytical techniques optimize detection and quantification of this compound in environmental matrices?
For trace analysis in soil or water:
- Matrix Solid-Phase Dispersion (MSPD) : Combine 0.5 g sample with C18 sorbent, elute with acetonitrile:water (80:20), and analyze via LC-MS/MS (LOD: 0.1 ng/g) .
- Chromatographic conditions : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
- Validation : Spike recovery experiments (85–110%) and cross-validation with artificial neural networks (ANN) to optimize extraction parameters (e.g., solvent ratio, sorbent type) .
Advanced: How can reaction thermochemistry data inform the decomposition pathways of this compound?
Thermodynamic studies reveal:
- ΔrH° (dissociation) : 102.1 ± 5.6 kJ/mol in the solid phase, indicating endothermic decomposition into 3,4-dichloroaniline and methylurea derivatives .
Methodology : - Use isothermal microcalorimetry to monitor heat flow during controlled thermal degradation.
- Pair with GC-MS to identify volatile decomposition products (e.g., CO₂, chlorinated aromatics) .
- Computational modeling (DFT) predicts bond dissociation energies, highlighting the urea linkage as the weakest point .
Advanced: How do computational models elucidate the interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Calculates electrophilic regions (e.g., carbonyl group) prone to nucleophilic attack by enzyme active sites .
- Molecular docking : Simulates binding to acetolactate synthase (ALS), a herbicide target, with binding energy −8.2 kcal/mol .
- ANN Optimization : Predicts optimal conditions for in vitro assays (e.g., pH 7.4, 37°C) to study inhibition kinetics .
Advanced: What experimental designs resolve contradictions in stability data under varying environmental conditions?
Conflicting reports on photodegradation rates can be addressed via:
- Controlled light exposure experiments : Use UV lamps (λ = 254 nm) to simulate sunlight, with LC-MS/MS quantification of degradation products (e.g., 3,4-dichloroaniline) .
- Statistical design : Apply Box-Behnken models to assess interactions between pH, temperature, and light intensity .
- Cross-validation : Compare lab data with field studies using polar organic chemical integrative samplers (POCIS) in agricultural runoff .
Advanced: How can researchers investigate the metabolic pathways of this compound in soil microbiota?
- Isotopic labeling : Use ¹⁴C-labeled Neburon to track mineralization into ³⁴CO₂ in soil microcosms .
- Metabolite profiling : Employ HPLC-QTOF-MS to identify intermediates like N-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline .
- Enzyme assays : Test microbial cytochrome P450 activity via NADPH oxidation rates in cell lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
